molecular formula C10H11N5O2 B5856147 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone

1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone

Cat. No.: B5856147
M. Wt: 233.23 g/mol
InChI Key: VMJQKFSKHKHNHC-UHFFFAOYSA-N
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Description

1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazole moieties in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-17-6-8(16)15-10(11)13-9(14-15)7-3-2-4-12-5-7/h2-5H,6H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJQKFSKHKHNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and triazoles, which can have different functional groups attached depending on the reagents used .

Mechanism of Action

The mechanism of action of 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone is unique due to the combination of the pyridine and triazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

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